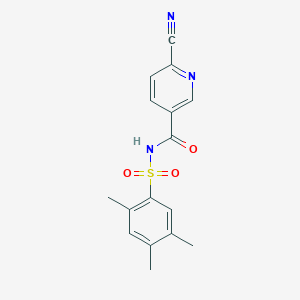![molecular formula C20H19N3O2S B2888246 N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide CAS No. 898444-16-1](/img/structure/B2888246.png)
N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide is a useful research compound. Its molecular formula is C20H19N3O2S and its molecular weight is 365.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Potential
One of the prominent applications of compounds related to N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide is in anticancer research. Studies have shown that derivatives of 1,3,4-oxadiazole, especially those containing naphthalene moieties, exhibit significant in vitro anticancer activity. For example, Salahuddin et al. (2014) explored the synthesis and anticancer evaluation of 1,3,4-oxadiazole derivatives, finding that one compound in particular was highly active against a breast cancer cell line, while others showed moderate activity (Salahuddin et al., 2014). This suggests the potential of such compounds for further investigation as anticancer agents.
Antimicrobial Activities
The structural motif of 1,3,4-oxadiazole, combined with various substitutions, has been evaluated for its antimicrobial efficacy. Research indicates that certain derivatives possess broad-spectrum antimicrobial properties. A study by A. M. Sridhara et al. (2011) synthesized and tested 3-isoxazoline substituted phthalazine methylsulfonyl-oxadiazoles, revealing that several compounds demonstrated significant activity against various bacterial and fungal strains (A. M. Sridhara et al., 2011). This highlights the potential of such molecules in the development of new antimicrobial agents.
Mecanismo De Acción
Target of Action
The primary target of TCMDC-142865 is the essential malarial kinase PfCLK3 . This kinase plays a crucial role in the RNA splicing of the malarial parasite Plasmodium falciparum .
Mode of Action
TCMDC-142865 acts as a reversible inhibitor of PfCLK3 . It binds to an allosteric cysteine residue (Cys368) that is poorly conserved in the human kinome . This selective binding improves the selectivity of the compound, reducing potential off-target effects in humans .
Biochemical Pathways
The inhibition of PfCLK3 by TCMDC-142865 affects the RNA splicing of the malarial parasite . This disruption in the parasite’s RNA processing machinery can lead to detrimental effects on its survival and proliferation .
Pharmacokinetics
falciparum killing assays . Its efficacy in parasites is maintained even when the compound is washed out 6 hours after exposure , suggesting a potential for sustained action and good bioavailability.
Result of Action
The inhibition of PfCLK3 by TCMDC-142865 leads to the death of the P. falciparum parasite . This makes TCMDC-142865 a promising lead in the search for a single-dose cure for malaria .
Action Environment
The action, efficacy, and stability of TCMDC-142865 could potentially be influenced by various environmental factors. It’s worth noting that the development of new analogues of TCMDC-142865 is ongoing , which may provide further insights into the environmental influences on the compound’s action.
Análisis Bioquímico
Biochemical Properties
TCMDC-142865 has been identified as an inhibitor of the Plasmodium falciparum prolyl-tRNA synthetase (PfProRS), an enzyme crucial for protein synthesis in the malaria parasite . The compound interacts with PfProRS, inhibiting its activity and thereby disrupting protein synthesis within the parasite .
Cellular Effects
The inhibition of PfProRS by TCMDC-142865 has significant effects on the cellular processes of Plasmodium falciparum. By disrupting protein synthesis, the compound interferes with the parasite’s ability to grow and reproduce, effectively halting its life cycle .
Molecular Mechanism
TCMDC-142865 exerts its effects at the molecular level through binding interactions with PfProRS. The compound binds to the enzyme, inhibiting its activity and preventing it from catalyzing the attachment of proline to its corresponding tRNA . This disruption in the protein synthesis pathway is what leads to the compound’s antimalarial effects .
Metabolic Pathways
Given its role as an inhibitor of PfProRS, it is likely involved in the protein synthesis pathway within Plasmodium falciparum .
Propiedades
IUPAC Name |
N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S/c1-26-17-8-4-7-16(12-17)19-22-23-20(25-19)21-18(24)15-10-9-13-5-2-3-6-14(13)11-15/h4,7-12H,2-3,5-6H2,1H3,(H,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNGBWAPKXKKIOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC4=C(CCCC4)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chlorophenyl)-2-(3,4-dimethylphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2888163.png)
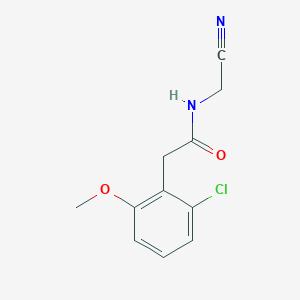
![2-Chloro-N-(2,2-dimethylpropyl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2888171.png)
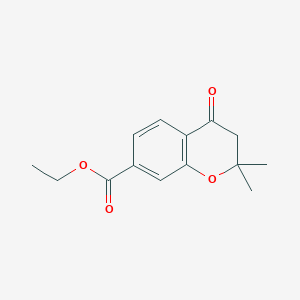
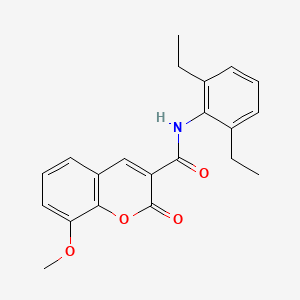
![(3Z)-1-benzyl-3-{[(2-methoxyphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2888175.png)
![4-chloro-N-[7-(cyclohexylsulfonyl)-1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-6-yl]benzamide](/img/structure/B2888176.png)
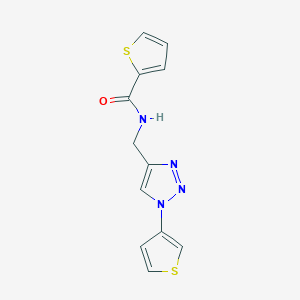
![3-[(3-Fluorobenzyl)sulfanyl]-6-(3-pyridyl)pyridazine](/img/structure/B2888178.png)
![1-[4-(4-Chloro-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-5-carbonyl)piperazin-1-yl]ethanone](/img/structure/B2888181.png)
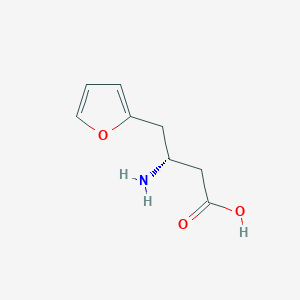
![(E)-N-(5-(styrylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide](/img/structure/B2888183.png)
![3-(2-fluorophenyl)-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}propanamide](/img/structure/B2888185.png)
